molecular formula C8H13ClN2O3S B13632472 2-((1,3,5-Trimethyl-1h-pyrazol-4-yl)oxy)ethane-1-sulfonyl chloride

2-((1,3,5-Trimethyl-1h-pyrazol-4-yl)oxy)ethane-1-sulfonyl chloride

Cat. No.: B13632472
M. Wt: 252.72 g/mol
InChI Key: WSBUJFXFZCXCPN-UHFFFAOYSA-N
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Description

2-((1,3,5-Trimethyl-1H-pyrazol-4-yl)oxy)ethane-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a 1,3,5-trimethylpyrazole moiety linked via an ether group to an ethane sulfonyl chloride backbone. This compound is notable for its dual functionality: the pyrazole ring offers steric and electronic modulation, while the sulfonyl chloride group provides high reactivity for nucleophilic substitution reactions. Pyrazole derivatives are widely utilized in pharmaceuticals and agrochemicals due to their bioactivity, and sulfonyl chlorides serve as key intermediates in synthesizing sulfonamides and sulfonate esters .

Properties

Molecular Formula

C8H13ClN2O3S

Molecular Weight

252.72 g/mol

IUPAC Name

2-(1,3,5-trimethylpyrazol-4-yl)oxyethanesulfonyl chloride

InChI

InChI=1S/C8H13ClN2O3S/c1-6-8(7(2)11(3)10-6)14-4-5-15(9,12)13/h4-5H2,1-3H3

InChI Key

WSBUJFXFZCXCPN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)OCCS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2-((1,3,5-Trimethyl-1h-pyrazol-4-yl)oxy)ethane-1-sulfonyl chloride typically involves multiple steps. One common synthetic route starts with the preparation of 1,3,5-trimethylpyrazole, which is then reacted with ethylene oxide to form 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol . This intermediate is subsequently treated with chlorosulfonic acid to introduce the sulfonyl chloride group, yielding the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2-((1,3,5-Trimethyl-1h-pyrazol-4-yl)oxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-((1,3,5-Trimethyl-1h-pyrazol-4-yl)oxy)ethane-1-sulfonyl chloride involves its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This reactivity allows it to form covalent bonds with various biological molecules, potentially disrupting their normal function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

2-(2,6-Difluorophenyl)ethane-1-sulfonyl Chloride
  • Structure : Replaces the pyrazole ring with a 2,6-difluorophenyl group.
  • Key Differences: The fluorine substituents on the aromatic ring enhance electron-withdrawing effects, increasing electrophilicity at the sulfonyl chloride group compared to the electron-donating methyl groups on the pyrazole ring in the target compound .
(2E)-3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)-acryloyl Chloride
  • Structure : Shares the 1,3,5-trimethylpyrazole moiety but replaces the sulfonyl chloride with an acryloyl chloride group.
  • Key Differences :
    • The acryloyl chloride group enables conjugate addition and polymerization reactions, contrasting with the sulfonyl chloride’s preference for nucleophilic substitutions (e.g., forming sulfonamides) .
    • The planar acryloyl group may reduce steric bulk compared to the ethane spacer in the target compound, altering substrate compatibility in synthetic applications .
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
  • Structure : Features a pyrazole core with a trifluoromethyl group and a thioether-linked chlorophenyl substituent.
  • Key Differences :
    • The trifluoromethyl group introduces strong electron-withdrawing effects, while the thioether linkage offers distinct redox reactivity compared to the ether and sulfonyl groups in the target compound .
    • The aldehyde functional group enables condensation reactions, diverging from the sulfonyl chloride’s utility in forming sulfonate esters .

Reactivity and Electronic Properties

Computational studies using tools like Multiwfn (a wavefunction analyzer) highlight how substituents modulate electronic properties :

  • The 1,3,5-trimethylpyrazole group in the target compound donates electron density via methyl groups, slightly reducing the electrophilicity of the sulfonyl chloride compared to fluorinated analogs like 2-(2,6-difluorophenyl)ethane-1-sulfonyl chloride .

Comparative Data Table

Property Target Compound 2-(2,6-Difluorophenyl)ethane-1-sulfonyl Chloride (2E)-3-(1,3,5-Trimethylpyrazol-4-yl)-acryloyl Chloride
Core Structure 1,3,5-Trimethylpyrazole + ether + sulfonyl Cl 2,6-Difluorophenyl + sulfonyl Cl 1,3,5-Trimethylpyrazole + acryloyl Cl
Electron Effects Electron-donating (methyl groups) Electron-withdrawing (fluorine) Electron-withdrawing (acryloyl)
Reactivity Nucleophilic substitution Nucleophilic substitution Conjugate addition, polymerization
Primary Applications Pharmaceuticals Agrochemicals Polymers, materials

Biological Activity

2-((1,3,5-Trimethyl-1H-pyrazol-4-yl)oxy)ethane-1-sulfonyl chloride (CAS No. 1482576-89-5) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and data.

The molecular formula of 2-((1,3,5-trimethyl-1H-pyrazol-4-yl)oxy)ethane-1-sulfonyl chloride is C8H13ClN2O3S, with a molecular weight of 252.72 g/mol. It is characterized by high purity (>98%) and is available for research purposes.

PropertyValue
Trivial Name2-((1,3,5-trimethyl-1H-pyrazol-4-yl)oxy)ethane-1-sulfonyl chloride
Molecular FormulaC8H13ClN2O3S
CAS Number1482576-89-5
Purity>98%

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In a study focusing on various pyrazole compounds, including those related to 2-((1,3,5-trimethyl-1H-pyrazol-4-yl)oxy)ethane-1-sulfonyl chloride, notable antifungal activity was reported against several phytopathogenic fungi such as Cytospora sp., Colletotrichum gloeosporioides, and Fusarium solani . The mechanism of action is believed to involve disruption of cell membrane integrity.

Anticancer Activity

Compounds containing pyrazole rings have been investigated for their anticancer potential. Some derivatives have shown promising results in inhibiting cancer cell proliferation in vitro. For example, specific pyrazole derivatives were tested against cancer cell lines and demonstrated significant cytotoxic effects . The structure of 2-((1,3,5-trimethyl-1H-pyrazol-4-yl)oxy)ethane-1-sulfonyl chloride may enhance its interaction with biological targets involved in cancer progression.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole compounds have also been documented. A study highlighted the ability of certain pyrazole derivatives to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide in response to lipopolysaccharide (LPS) stimulation . This suggests that 2-((1,3,5-trimethyl-1H-pyrazol-4-yl)oxy)ethane-1-sulfonyl chloride could serve as a template for developing new anti-inflammatory agents.

Study on Antifungal Activity

A comprehensive study evaluated the antifungal efficacy of several pyrazole derivatives against common plant pathogens. The results showed that compounds similar to 2-((1,3,5-trimethyl-1H-pyrazol-4-yl)oxy)ethane-1-sulfonyl chloride exhibited moderate to high antifungal activity. The most effective compounds were identified based on their minimum inhibitory concentrations (MICs), providing a basis for further development in agricultural applications .

Cytotoxicity Assays

In vitro cytotoxicity assays were conducted on various cancer cell lines to assess the anticancer potential of pyrazole derivatives. The results indicated that certain structural modifications led to enhanced cytotoxic effects compared to the parent compounds. This highlights the importance of chemical structure in determining biological activity .

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